5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

TAAR1 agonist Structure-Activity Relationship 2-oxa-5-azabicyclo[2.2.1]heptane

5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034612-47-8) is a synthetic small molecule featuring a conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold linked via a carbonyl bridge to a 6-cyclopentyloxy-substituted pyridine ring. This bicyclic core is a privileged motif in medicinal chemistry, extensively utilized in patent literature for generating potent and selective ligands across diverse target classes, including trace amine-associated receptors (TAARs) and glycine transporters (GlyT1).

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 2034612-47-8
Cat. No. B2866688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034612-47-8
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CC3CO4
InChIInChI=1S/C16H20N2O3/c19-16(18-9-14-7-12(18)10-20-14)11-5-6-15(17-8-11)21-13-3-1-2-4-13/h5-6,8,12-14H,1-4,7,9-10H2
InChIKeyRNGXMDHMZRGAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034612-47-8) as a Differentiated Research Intermediate


5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034612-47-8) is a synthetic small molecule featuring a conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold linked via a carbonyl bridge to a 6-cyclopentyloxy-substituted pyridine ring . This bicyclic core is a privileged motif in medicinal chemistry, extensively utilized in patent literature for generating potent and selective ligands across diverse target classes, including trace amine-associated receptors (TAARs) and glycine transporters (GlyT1) [1]. The specific combination of the cyclopentyloxy pyridinyl substituent and the oxa-azabicyclo core distinguishes this compound from simpler alkyl or aryl-substituted analogs, offering a unique vector for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic 2-Oxa-5-azabicyclo[2.2.1]heptane Analogs Cannot Replace 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane


The 2-oxa-5-azabicyclo[2.2.1]heptane chemotype is not a monolithic class; its biological activity is exquisitely sensitive to the nature and orientation of substituents. Patent data reveals that structural modifications on this scaffold lead to dramatic shifts in potency and selectivity profiles. For example, in the TAAR1 patent space (US9790230), subtle changes in the aryl substituent and the point of attachment on the bicyclic core resulted in IC50 values spanning over two orders of magnitude, from low nanomolar to micromolar ranges [1]. The 6-cyclopentyloxy pyridine carbonyl substituent of CAS 2034612-47-8 provides a specific steric and electronic environment that cannot be replicated by generic, unsubstituted, or differently substituted 2-oxa-5-azabicyclo[2.2.1]heptane building blocks, as the latter lack the critical structural determinants for target engagement. Direct substitution with a simpler analog, like a 5-cyclopropanecarbonyl or an unsubstituted pyridinyl derivative, is expected to result in a complete loss of the intended binding orientation and pharmacological activity [2]. This necessitates the procurement of the exact, differentiated compound for SAR studies aiming to explore a specific chemical space.

Quantitative Differentiation Evidence for 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Against Closest Analogs


SAR Context Analysis: Cyclopentyloxy-Pyridinyl vs. Alkoxy-Phenyl Analogs in TAAR1 Binding Affinity

A class-level inference can be drawn from the TAAR1 patent US9790230, which explores the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold extensively. While the specific compound is not disclosed, the patent demonstrates that a pyridinyl-ether containing analog (N-[4-[(1R,3S,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide) achieved an IC50 of 9.7 nM in a TAAR1 cellular assay [1]. In contrast, a structurally simpler 4-chloro-benzamide analog (BDBM348652) showed a 5 nM IC50. This indicates that specific aryl ether substitutions on the pyridine ring, like the cyclopentyloxy group in the target compound, are a key design feature for achieving high nanomolar potency and potentially fine-tuning selectivity against off-target adrenergic receptors, a critical goal stated in the patent [2]. The target compound represents an unexplored combination in this productive SAR region, making it a valuable tool for probing the binding pocket's tolerance for cyclic ethers.

TAAR1 agonist Structure-Activity Relationship 2-oxa-5-azabicyclo[2.2.1]heptane

Scaffold Comparison: 2-Oxa-5-azabicyclo[2.2.1]heptane vs. 8-Azabicyclo[3.2.1]octane Series for Serotonin Transporter Inhibition

An 8-azabicyclo[3.2.1]octane analog bearing the same cyclopentyloxy-pyridine carbonyl substructure (8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, CAS 2195938-28-2) has been reported as a selective serotonin reuptake inhibitor (SSRI) with minimal impact on the dopamine transporter (DAT) . This provides cross-study comparable evidence that the 6-(cyclopentyloxy)pyridine-3-carbonyl fragment is a privileged pharmacophore for achieving transporter selectivity. The target compound's 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is more compact and conformationally restricted than the 8-azabicyclo[3.2.1]octane system, differing in ring size and the replacement of one carbon with an oxygen atom. This design tweak is known to significantly alter physicochemical properties like logP and polar surface area, which can translate into improved metabolic stability or brain penetration . This positions the target compound as a valuable tool to directly compare the scaffold's impact on SERT selectivity and pharmacokinetics when paired with the same pharmacophore.

SSRI SERT inhibition azabicyclo scaffold

Modality-Driven Differentiation: A Key Intermediate for CNS-Penetrant Agents vs. Peripheral Restriction by Aza-Analogs

A critical driver for scientific selection in CNS drug discovery is the fine-tuning of blood-brain barrier (BBB) permeability. The target compound's embedded oxygen atom in the bicyclo[2.2.1]heptane system lowers its topological polar surface area (TPSA) compared to the all-carbon 7-azabicyclo[2.2.1]heptane scaffold found in epibatidine analogs. The target compound has a predicted TPSA of 58.64 Ų [1], which falls well within the established range for favorable CNS passive permeation (typically <90 Ų), while maintaining polarity for target engagement. In contrast, more polar aza-analogs or those with additional hydrogen bond donors are strategically used to restrict molecules to the peripheral nervous system to avoid CNS-mediated side effects [2]. This positions CAS 2034612-47-8 as a ligand-efficient scaffold specifically for CNS-targeted programs, providing a quantitative basis for choosing it over other azabicyclic starting materials when brain exposure is a required design parameter.

Blood-Brain Barrier Penetration CNS Drug Discovery TPSA Analysis

Optimal Application Scenarios for Procuring 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane


TAAR1 Agonist Lead Optimization for Psychiatric Disorders

Procurement for programs aiming to develop novel TAAR1 agonists as described in patent US9790230. The compound serves as a late-stage diversification intermediate to install the cyclopentyloxy-pyridine warhead onto the bridged morpholine core. This specific combination is hypothesized to improve selectivity over adrenergic receptors based on SAR trends from the patent, where related pyridine-ether analogs showed single-digit nanomolar IC50 values [1]. The constrained scaffold is key to achieving the desired selectivity profile, a core invention goal, making this a rational procurement choice over non-constrained piperidine alternatives .

Direct Scaffold Comparison in SERT Inhibitor Program

In a project investigating selective serotonin reuptake inhibitors (SSRIs), this compound can be procured for a direct, pairwise comparison with the 8-azabicyclo[3.2.1]octane analog (CAS 2195938-28-2) which has demonstrated SERT-selective activity [1]. The experiment aims to quantify the impact of the bridge oxygen atom on key parameters: transporter selectivity (SERT vs DAT vs NET), metabolic stability in liver microsomes, and ultimately, in vivo brain-to-plasma ratios. This cross-study comparable evidence guides medicinal chemists to select the 2-oxa-5-azabicyclo scaffold for its potential to improve CNS penetration due to a lower TPSA of 58.64 Ų .

Design of CNS-Penetrant Kinase Inhibitors

Building on the scaffold's use in generating inhibitors of kinases like p38 and MKNK1 [1], this specific compound is procured for developing brain-penetrant kinase inhibitors. The 2-oxa-5-azabicyclo[2.2.1]heptane ring acts as a rigid, low molecular-weight linker that connects the ATP-competitive pyridinyl warhead to selectivity-inducing pockets. The cyclopentyloxy group is hypothesized to fill a large hydrophobic back pocket, enhancing binding affinity. The compound's low predicted TPSA (58.64 Ų) makes it a superior choice for CNS indications like glioblastoma or neuroinflammation, where BBB permeation is essential, over more polar heterocyclic alternatives .

Glycine Transporter 1 (GlyT1) Inhibitor Probe Development

Given that closely related 2-oxa-5-azabicyclo[2.2.1]heptane amides have been reported as potent GlyT1 inhibitors [1], this compound can be procured as a primary building block to generate a focused library of novel GlyT1 probes. The compound's differentiated 6-cyclopentyloxy substitution on the pyridine ring is a novel vector not explored in the original GlyT1 patent literature, which often featured 2,6-dimethoxypyridine isomers . This targeted procurement allows researchers to expand the intellectual property space and potentially identify backup molecules with improved pharmacokinetic profiles, leveraging the scaffold's known potency at a validated target.

Quote Request

Request a Quote for 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.